Bodipy
Overview
Description
Synthesis Analysis
The synthesis of Bodipy derivatives has been a subject of extensive research due to their significant applications in medical diagnostics and treatment. Recent advances have enabled the functionalization of Bodipy to improve therapeutic efficacy in cancer treatment and for bioimaging purposes. The strategies for Bodipy synthesis involve complex organic reactions that allow for the incorporation of various functional groups, enhancing their properties and applications (Marfin et al., 2017).
Molecular Structure Analysis
Bodipy's molecular structure is characterized by its boron-dipyrrin core, which is responsible for its unique photophysical properties. The structure facilitates a range of modifications that tailor its absorption and emission spectra, making Bodipy derivatives versatile for different applications. Recent reviews have summarized the developments in Bodipy-based cellular biomarkers and biosensors, highlighting the impact of molecular structure on their function as cellular reporters (Martynov & Pakhomov, 2021).
Chemical Reactions and Properties
Bodipy molecules engage in a variety of chemical reactions that alter their properties for specific uses. For instance, photophysical processes in donor-acceptor arrays involving Bodipy compounds have been studied for applications in solar cells and biological sensors. These processes, including electron transfer and fluorescence, are crucial for the functional capabilities of Bodipy derivatives (Suzuki et al., 2011).
Physical Properties Analysis
The physical properties of Bodipy, such as fluorescence intensity, quantum yield, and photostability, are influenced by its molecular structure and the environment. These properties are critical for its function as a fluorescent dye in imaging and sensing applications. Research has shown that Bodipy derivatives can be designed to exhibit desired photophysical behaviors, including changes in fluorescence in response to environmental factors (Martynov & Pakhomov, 2021).
Chemical Properties Analysis
The chemical properties of Bodipy, including reactivity, solubility, and the ability to form complexes with various biomolecules, are essential for its biological and medical applications. The modification of Bodipy compounds to enhance their solubility in water or to attach targeting moieties has been a significant focus of research. These modifications are crucial for improving the delivery and efficacy of Bodipy-based agents in biological systems (Marfin et al., 2017).
Safety And Hazards
Future Directions
BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Future research will likely continue to explore the design of BODIPY dyes as triplet photosensitizers, with electronic properties tailored for solar energy conversion, photoredox catalysis, and photodynamic therapy .
properties
IUPAC Name |
2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHHEAYOTAJBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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